(S)-2-Acetamido-N-methyl-3-phenylpropanamide
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Anticonvulsant Activities :
- Substituted N-benzyl 2-acetamidoacetamides, including derivatives of (S)-2-Acetamido-N-methyl-3-phenylpropanamide, have shown significant protection against seizures induced by maximal electroshock in mice and rats (Choi, Stables, & Kohn, 1996).
- Other studies have focused on the synthesis of various derivatives of (S)-2-Acetamido-N-methyl-3-phenylpropanamide and their anticonvulsant activities (Kohn et al., 1991).
Synthesis of Derivatives for Pharmacological Applications :
- Research has been conducted on the synthesis of methyl (Z/E)-2-acetamido(or benzamido)-3-aryl 2-butenoates, potentially related to (S)-2-Acetamido-N-methyl-3-phenylpropanamide, for use in various pharmacological applications (Cativiela, Villegas, & Nelendez, 1986).
Investigations into Molecular Structure and Properties :
- Studies have been done on the crystal structure of compounds related to (S)-2-Acetamido-N-methyl-3-phenylpropanamide, which helps in understanding their molecular features responsible for pharmacological activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Applications in Synthesis of Novel Compounds :
- The compound has been used in the synthesis of novel pharmacologically active compounds, such as hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Targeting Specific Receptors in Medical Research :
- There's research into using analogues of (S)-2-Acetamido-N-methyl-3-phenylpropanamide to identify and target specific receptors, such as the NK2 receptor (Kersey et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-N-methyl-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSJVFEMKHRDJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427187 | |
Record name | Nalpha-Acetyl-N-methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamido-N-methyl-3-phenylpropanamide | |
CAS RN |
17186-60-6 | |
Record name | Nalpha-Acetyl-N-methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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